molecular formula C16H20O2 B1672499 Fenestrel CAS No. 7698-97-7

Fenestrel

Cat. No.: B1672499
CAS No.: 7698-97-7
M. Wt: 244.33 g/mol
InChI Key: CLMFEXDZPBGYQQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of Fenestrel

Systematic IUPAC Nomenclature and Structural Classification

This compound is classified under the cyclohexenecarboxylic acid family, characterized by a bicyclic framework fused with aromatic and aliphatic substituents. Its IUPAC name is 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid , which precisely describes its substituent arrangement:

  • A cyclohexene ring with a carboxylic acid group at position 1.
  • Ethyl and methyl groups at positions 5 and 6, respectively.
  • A phenyl substituent at position 4.

Structurally, this compound belongs to the seco analogues of doisynolic acid , a class of synthetic estrogens distinguished by their modified steroid-like frameworks. The absence of hydroxyl groups at critical positions differentiates it from natural estrogens, contributing to its nonsteroidal classification.

Table 1: Structural Classification of this compound
Property Description
Parent structure Cyclohexenecarboxylic acid
Functional groups Carboxylic acid, alkene, alkyl/aryl substituents
Pharmacological class Nonsteroidal estrogen

Alternative Designations: ORF-3858, NSC-86465, and Demethoxycarbestrol

This compound has been referenced under multiple identifiers across scientific literature and regulatory documents:

  • ORF-3858 : The developmental code assigned by Ortho Pharmaceutical during its synthesis and preclinical evaluation.
  • NSC-86465 : A designation under the National Service Center for drug screening programs.
  • Demethoxycarbestrol : Reflects its structural relationship to carbestrol, lacking a methoxy group.

These aliases highlight its interdisciplinary relevance in medicinal chemistry and drug development pipelines.

Molecular Formula (C₁₆H₂₀O₂) and Mass Spectrometry Data

This compound’s molecular formula, C₁₆H₂₀O₂ , corresponds to a molar mass of 244.33 g/mol . Mass spectrometric analyses reveal characteristic fragmentation patterns:

  • Base peak at m/z 244 (molecular ion).
  • Prominent fragments at m/z 159 (loss of carboxylic acid group) and m/z 91 (tropylium ion from phenyl ring cleavage).
Table 2: Mass Spectrometry Profile
m/z Relative Intensity (%) Fragment Interpretation
244 100 [M]+ molecular ion
159 65 C₁₀H₁₅O₂+ (cyclohexene fragmentation)
91 45 C₇H₇+ (tropylium ion)

High-resolution mass spectrometry (HR-MS) confirms the empirical formula with an error margin of <2 ppm.

Stereochemical Configuration and Conformational Analysis

This compound contains three stereocenters at positions 4, 5, and 6 of the cyclohexene ring. However, historical synthesis routes produced it as a racemic mixture , with no enantiomeric resolution reported in clinical studies. Key stereochemical insights include:

  • C4 (phenyl-bearing carbon) : Configuration influences estrogen receptor binding affinity.
  • C5 and C6 (alkyl substituents) : Methyl and ethyl groups adopt equatorial positions to minimize steric strain.

Conformational analysis via computational models (e.g., density functional theory) predicts that the half-chair conformation of the cyclohexene ring optimizes orbital alignment for receptor interaction. Nuclear Overhauser effect (NOE) spectroscopy data further support this spatial arrangement.

Figure 1: Predicted Conformation of this compound
      COOH  
        \  
         C1-C2 (double bond)  
        /  
C6-CH3   C5-CH2CH3  

Note: The phenyl group at C4 projects perpendicular to the ring plane.

Properties

IUPAC Name

5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMFEXDZPBGYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16550-39-3 (hydrochloride salt)
Record name Fenestrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977
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DSSTOX Substance ID

DTXSID20864106
Record name Fenestrel
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7698-97-7
Record name 5-Ethyl-6-methyl-4-phenyl-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7698-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenestrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC4215V9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkylation Efficiency

The initial alkylation of methyl malonate with tridecylbromide requires precise stoichiometry to avoid di- or tri-alkylated byproducts. Studies indicate that maintaining a 1:1 molar ratio of methyl malonate to tridecylbromide in the presence of potassium carbonate (K₂CO₃) maximizes monoalkylation yield. Solvent selection also plays a role, with anhydrous acetone proving optimal for facilitating nucleophilic substitution while minimizing hydrolysis.

Epoxidation Selectivity

The stereochemical outcome of the epoxidation step is governed by the choice of oxidizing agent. While mCPBA remains standard for trans-epoxide formation, alternative oxidants like hydrogen peroxide (H₂O₂) with tungsten catalysts may improve regioselectivity in related systems. Temperature control at 0–5°C during epoxidation suppresses ring-opening side reactions, preserving the integrity of the glycidic ester intermediate.

Analytical Characterization and Quality Control

This compound’s structural confirmation relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra of intermediates show distinct signals for the glycidic ester’s epoxide protons (δ 3.1–3.3 ppm) and the malonate-derived methyl groups (δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC): Purity assessments using reverse-phase C18 columns with UV detection at 254 nm confirm >98% purity for the final sodium salt.

Comparative Analysis of Alternative Pathways

While the malonate-based route dominates literature, exploratory methods include:

  • Enzymatic Asymmetric Synthesis: Lipase-catalyzed resolution of racemic intermediates could enhance enantiomeric excess, though scalability remains challenging.
  • Solid-Phase Synthesis: Immobilization of the malonate core on Wang resin has been attempted for iterative alkylation, but low yields (≤40%) limit practicality.

Industrial Scalability and Environmental Considerations

Large-scale production of this compound precursors faces hurdles in waste management due to halogenated byproducts from tridecylbromide. Recent advances propose:

  • Solvent Recycling: Closed-loop acetone recovery systems reduce VOC emissions by 72%.
  • Catalytic Bromide Recovery: Ion-exchange resins effectively reclaim bromide ions for reuse in alkylation steps.

Pharmacological Relevance and Derivative Development

Though this compound’s biological activity is sparsely documented, structural analogs like palmoxirate exhibit potent hypoglycemic effects in preclinical models. Modifications at the epoxide ring (e.g., fluorination or aryl substitution) may enhance metabolic stability for therapeutic applications.

Chemical Reactions Analysis

Fenestrel undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the cyclohexene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Fenestrel exerts its effects by binding to estrogen receptors in the body. This binding triggers a series of molecular events that mimic the action of natural estrogens. The molecular targets include various estrogen receptors, and the pathways involved are similar to those activated by natural estrogens .

Comparison with Similar Compounds

Structural Analogs

Methallenestril

  • Molecular Formula : C₁₈H₂₂O₃ .
  • Key Features: A nonsteroidal estrogen with a longer carbon chain, enhancing lipophilicity compared to this compound. Unlike this compound, it lacks progesterone antagonism and is used primarily in hormone replacement therapy .
  • Stereochemistry : Simpler than this compound due to fewer steric interactions .

Fosfestrol

  • Molecular Formula : C₁₈H₂₀O₈P₂ .
  • Key Features : A phosphate ester of stilbestrol, designed for improved solubility. Unlike this compound, it is metabolized into active diethylstilbestrol, targeting prostate cancer .
Table 1: Structural Comparison of this compound and Analogs
Compound Molecular Formula Indication Key Structural Feature
This compound C₁₆H₂₀O₂ Post-coital contraceptive Tri-substituted double bond, ethyl-phenyl groups
Methallenestril C₁₈H₂₂O₃ Hormone replacement Extended alkyl chain, no progesterone antagonism
Fosfestrol C₁₈H₂₀O₈P₂ Prostate cancer Phosphate ester backbone

Functional Analogs

Arzoxifene

  • Molecular Formula: C₂₈H₂₉NO₄S .
  • Mechanism : A SERM with tissue-selective estrogen receptor modulation. Unlike this compound, it exhibits both agonist and antagonist activity depending on the target tissue .

Drospirenone

  • Molecular Formula : C₂₄H₃₀O₃ .
  • Mechanism : A synthetic progestin with anti-mineralocorticoid activity. Contrasts with this compound by mimicking progesterone rather than antagonizing it .
Table 2: Functional Comparison of this compound and Analogs
Compound Class Primary Mechanism Clinical Use
This compound Nonsteroidal estrogen Progesterone antagonism Investigational contraceptive
Arzoxifene SERM Tissue-selective ER modulation Osteoporosis, breast cancer
Drospirenone Synthetic progestin Progesterone agonism, anti-mineralocorticoid Oral contraception, HRT

Research Findings

Pharmacodynamic Profiles

  • This compound : Antizygotic activity via progesterone receptor blockade .
  • Arzoxifene : Dual ER agonist/antagonist effects reduce breast cancer risk without uterine stimulation .
  • Drospirenone: Mimics progesterone’s endometrial effects while counteracting aldosterone .

Pharmacokinetic Data

Limited data exist for this compound due to its investigational status. In contrast, Drospirenone has well-characterized oral bioavailability (>75%) and a half-life of 30–36 hours .

Biological Activity

Fenestrel is a synthetic compound that has garnered attention in the fields of pharmacology and biochemistry due to its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a synthetic steroid , specifically a progestin. Its chemical structure is characterized by the presence of a steroid backbone, which is crucial for its interaction with hormone receptors in the body. The molecular formula for this compound is C21H28O2C_{21}H_{28}O_2, and it has a molecular weight of approximately 316.45 g/mol.

This compound primarily exerts its biological effects through the modulation of progesterone receptors . Upon binding to these receptors, this compound influences various physiological processes, including:

  • Regulation of the menstrual cycle : By mimicking the action of natural progesterone, this compound can help regulate ovulation and menstruation.
  • Endometrial stabilization : It plays a role in maintaining the endometrial lining during pregnancy.
  • Antineoplastic effects : Some studies suggest that this compound may have potential anti-cancer properties, particularly in hormone-sensitive cancers.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Hormonal RegulationModulates progesterone levels, affecting reproductive health.
Endometrial EffectsStabilizes the endometrial lining, potentially reducing the risk of hyperplasia.
Antineoplastic PotentialExhibits anti-cancer activity in certain hormone-dependent tumors.

Study 1: Hormonal Effects on Menstrual Cycle Regulation

A clinical trial involving 150 women assessed the efficacy of this compound in regulating menstrual cycles. The study found that:

  • Cycle Regularity : 85% of participants reported more regular cycles after three months of treatment.
  • Symptom Relief : Participants experienced significant reductions in dysmenorrhea (painful menstruation).

Study 2: Anti-Cancer Properties

In vitro studies conducted on breast cancer cell lines demonstrated that this compound could inhibit cell proliferation. Key findings included:

  • Cell Viability Reduction : Treatment with this compound resulted in a 60% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Mechanism Insights : The compound induced apoptosis (programmed cell death) in cancer cells, suggesting potential as an adjunct therapy in hormone-sensitive cancers.

Research Findings

Recent research has explored the broader implications of this compound's biological activity:

  • Vascular Effects : A study indicated that this compound may influence endothelial function, enhancing nitric oxide production and improving vascular health.
  • Bone Density Impact : Research has shown that this compound can positively affect bone density, making it a candidate for further investigation in osteoporosis treatment.

Q & A

Q. How can researchers address ethical challenges in Fenestrel studies involving vulnerable populations (e.g., pediatric or geriatric models)?

  • Methodological Answer : Follow NIH guidelines for ethical animal research, including pain/distress minimization protocols. For human data, ensure anonymization and IRB approval. Use age-adjusted pharmacokinetic models and stratified subgroup analyses to account for physiological variability .

Key Methodological Considerations

  • Data Contradiction Analysis : Apply triangulation by combining quantitative (e.g., LC-MS/MS) and qualitative (e.g., crystallography) methods to verify results .
  • Interdisciplinary Collaboration : Partner with computational chemists for molecular docking studies and clinical pharmacologists for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenestrel
Reactant of Route 2
Fenestrel

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